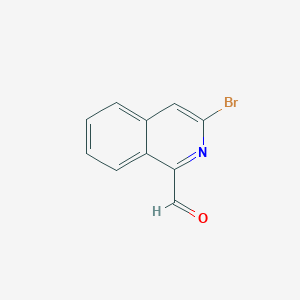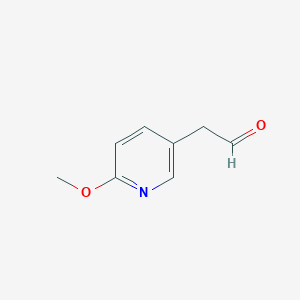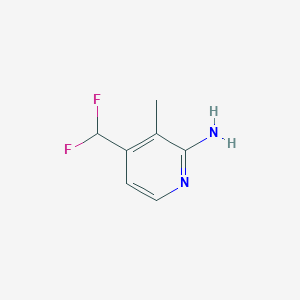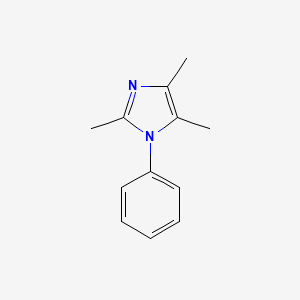
2,4,5-Trimethyl-1-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst. For instance, a one-pot synthesis using lactic acid as a promoter at 160°C has been reported to be effective . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to enhance yield and reduce reaction time. The use of heterogeneous catalysts such as Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) and ionic liquids has been explored to achieve efficient synthesis . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trimethyl-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methyl and phenyl groups on the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethyl-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly antifungal and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and functional materials for electronic applications
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethyl-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The presence of methyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.
1-Phenylimidazole: Lacks the additional methyl groups, resulting in different chemical properties.
2,4,5-Trisubstituted Imidazoles: A broader category that includes various substituents at the 2, 4, and 5 positions.
Uniqueness: The presence of these groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2,4,5-trimethyl-1-phenylimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-10(2)14(11(3)13-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI-Schlüssel |
HLUKBNUNRRERNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


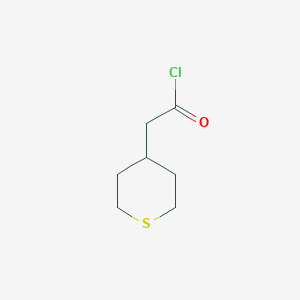

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
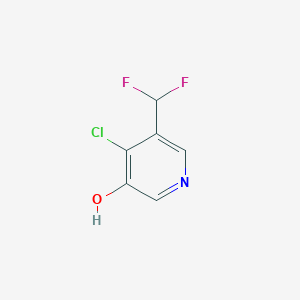
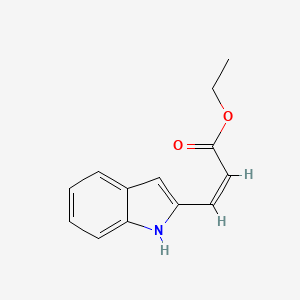
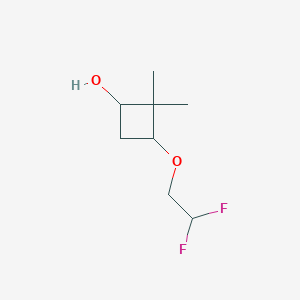
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
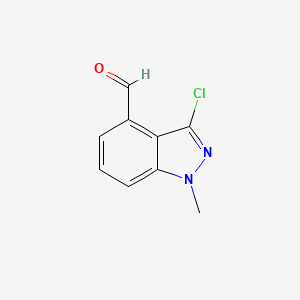
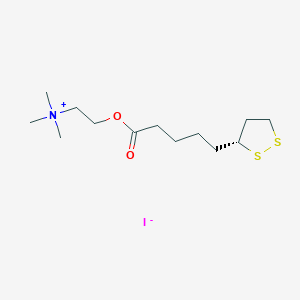
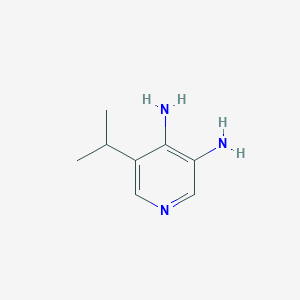
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
